2-methyl-2-(4-methylphenyl)propanal
Description
2-Methyl-2-(4-methylphenyl)propanal is an aliphatic aldehyde derivative featuring a branched carbon chain with a 4-methylphenyl substituent. Its molecular formula is C₁₂H₁₆O, and its structure comprises a central quaternary carbon bonded to a methyl group, a 4-methylphenyl group, and an aldehyde functional group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. Its sterically hindered aldehyde group influences its reactivity, making it less prone to oxidation compared to linear aldehydes .
Properties
CAS No. |
32454-12-9 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methylphenyl)propanal can be achieved through several methods:
Friedel-Crafts Acylation: : This involves the reaction of 4-methylbenzene (p-tolene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the desired aldehyde.
Reductive Amination: : Another method involves the reductive amination of 4-methylbenzaldehyde with acetone in the presence of ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Industrial Production Methods
In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-methylphenyl)propanal: undergoes various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: : LiAlH₄, NaBH₄, ether or alcohol solvents.
Substitution: : HNO₃, H₂SO₄, Cl₂, Br₂, acidic conditions.
Major Products Formed
Oxidation: : 2-methyl-2-(4-methylphenyl)propanoic acid.
Reduction: : 2-methyl-2-(4-methylphenyl)propanol.
Substitution: : Nitro-, sulfonic acid-, and halogen-substituted derivatives of the aromatic ring.
Scientific Research Applications
2-methyl-2-(4-methylphenyl)propanal: has various applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: : It is used in the manufacture of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism by which 2-methyl-2-(4-methylphenyl)propanal exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(4-Bromophenyl)-2-methylpropanal
- Molecular Formula : C₁₁H₁₃BrO
- Key Differences : The 4-methyl group in the parent compound is replaced with a bromine atom.
- Impact : Bromine’s electronegativity increases the compound’s polarity and reactivity in electrophilic substitution reactions. It is commonly used in cross-coupling reactions for pharmaceutical intermediates .
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal O-methyloxime
- Molecular Formula: C₁₂H₁₇NOS
- Key Differences : Incorporates a sulfanyl (-S-) group and an oxime (-N-O-) substituent.
- Impact : The sulfanyl group enhances nucleophilicity, while the oxime moiety increases stability against hydrolysis. This derivative is used in pesticide formulations but is discontinued due to regulatory concerns .
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)
- Molecular Formula : C₇H₁₄N₂O₂S
- Key Differences : Contains a methylthio (-S-CH₃) group and a carbamoyloxime functional group.
- Impact : The oxime and sulfur groups confer high acute toxicity, making aldicarb a potent insecticide/nematicide. However, its use is heavily restricted due to environmental and health risks .
Functional Group Modifications
Methyl Esters (e.g., Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate)
Carboxylic Acid Derivatives (e.g., 2-(4-(2-Hydroxyethyl)phenyl)-2-methylpropanoic acid)
- Molecular Formula : C₁₃H₁₈O₃
- Key Differences : Aldehyde oxidized to a carboxylic acid (-COOH) with a hydroxyethyl side chain.
Research Findings
- Steric Effects : The quaternary carbon in 2-methyl-2-(4-methylphenyl)propanal reduces aldehyde reactivity, favoring selective reactions in the presence of catalysts (e.g., Grignard reagents) .
- Toxicity Profile : Unlike aldicarb, the parent compound lacks oxime and sulfur groups, resulting in significantly lower neurotoxic effects .
- Synthetic Utility : Brominated analogs (e.g., 2-(4-bromophenyl)-2-methylpropanal) are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
